molecular formula C9H8F3N3 B14027938 (6-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine

(6-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine

Cat. No.: B14027938
M. Wt: 215.17 g/mol
InChI Key: OQSWFYAUHOIKKU-UHFFFAOYSA-N
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Description

(6-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a trifluoromethyl group attached to an imidazo[1,2-A]pyridine ring, which is further connected to a methanamine group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine typically involves a multi-step process. One common method includes the nucleophilic substitution reaction with primary or secondary amines, followed by a Suzuki–Miyaura cross-coupling reaction . The reaction conditions often involve the use of solvents like acetonitrile and heating to achieve good solubility and reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-A]pyridine ring.

Scientific Research Applications

(6-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of the FLT3-ITD and BCR-ABL pathways, which are crucial in certain types of cancer . The compound’s structure allows it to bind to these targets, thereby inhibiting their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine stands out due to its specific trifluoromethyl group and methanamine linkage, which confer unique chemical properties and biological activities. Its ability to inhibit specific molecular pathways, such as FLT3-ITD and BCR-ABL, highlights its potential as a therapeutic agent.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H8F3N3

Molecular Weight

215.17 g/mol

IUPAC Name

[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)6-1-2-8-14-7(3-13)5-15(8)4-6/h1-2,4-5H,3,13H2

InChI Key

OQSWFYAUHOIKKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(F)(F)F)CN

Origin of Product

United States

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